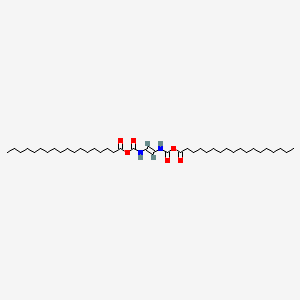
N,N'-Vinylenebis(stearic acid carbamic acid anhydride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Vinylenebis(stearic acid carbamic acid anhydride) is a complex organic compound characterized by its unique structure, which includes stearic acid and carbamic acid anhydride moieties linked by a vinylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Vinylenebis(stearic acid carbamic acid anhydride) typically involves the reaction of stearic acid with carbamic acid derivatives under controlled conditions. One common method includes the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Vinylenebis(stearic acid carbamic acid anhydride) undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carboxylic acids.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions typically occur under mild to moderate conditions, often requiring the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include carboxylic acids, esters, and amides, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N’-Vinylenebis(stearic acid carbamic acid anhydride) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Vinylenebis(stearic acid carbamic acid anhydride) involves its reactivity with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acid anhydrides and carbamic acid derivatives, such as acetic anhydride and carbamic acid itself .
Uniqueness
N,N’-Vinylenebis(stearic acid carbamic acid anhydride) is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
73622-90-9 |
|---|---|
Molecular Formula |
C40H74N2O6 |
Molecular Weight |
679.0 g/mol |
IUPAC Name |
[(E)-2-(octadecanoyloxycarbonylamino)ethenyl]carbamoyl octadecanoate |
InChI |
InChI=1S/C40H74N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(43)47-39(45)41-35-36-42-40(46)48-38(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3,(H,41,45)(H,42,46)/b36-35+ |
InChI Key |
GTQGVIPKDAACPM-ULDVOPSXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)N/C=C/NC(=O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)NC=CNC(=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
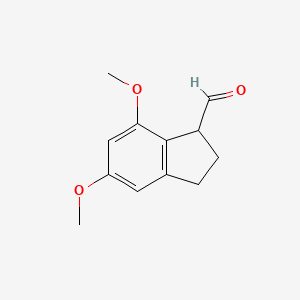
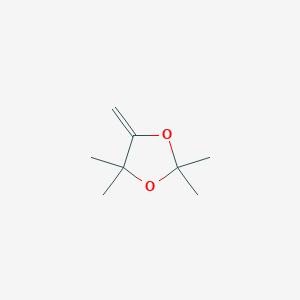
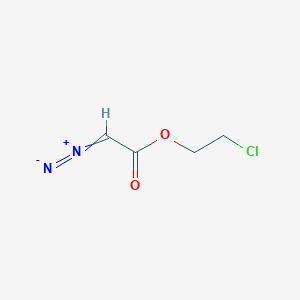
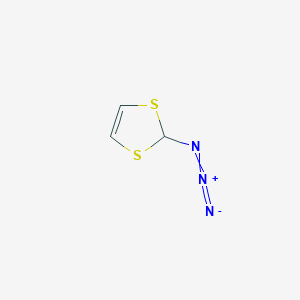
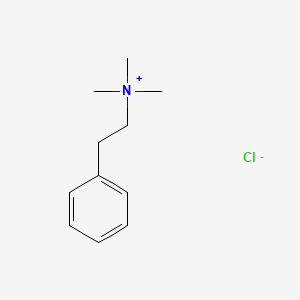
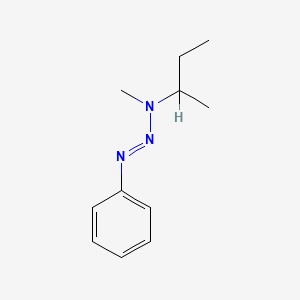
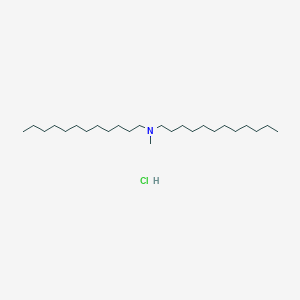

![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
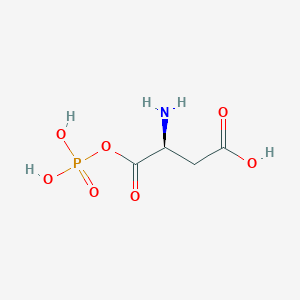
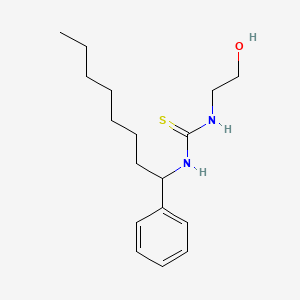
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
